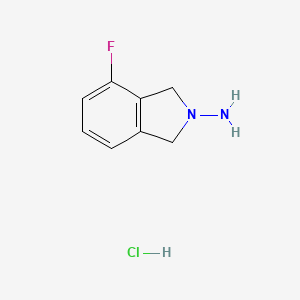

4-Fluoroisoindolin-2-amine hydrochloride

Description

4-Fluoroisoindolin-2-amine hydrochloride is a fluorinated isoindoline derivative characterized by a fluorine substituent at the 4-position and an amine group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are frequently explored in medicinal chemistry due to their aromatic rigidity and ability to modulate biological targets, such as enzymes and receptors .

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

4-fluoro-1,3-dihydroisoindol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H9FN2.ClH/c9-8-3-1-2-6-4-11(10)5-7(6)8;/h1-3H,4-5,10H2;1H |

InChI Key |

SRRRVZWNDKMWBB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1N)C(=CC=C2)F.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between 4-Fluoroisoindolin-2-amine hydrochloride and its analogs:

*Note: Molecular weight for 4-Fluoroisoindolin-2-amine hydrochloride is estimated based on structural similarity to analogs.

Key Observations:

- Fluorine vs.

- Amine Position : The 2-position amine in the target compound may offer distinct binding modes compared to 4-position amines in Isoindolin-4-amine dihydrochloride, affecting target selectivity .

- Salt Forms: Monohydrochloride (target) vs. dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) influence solubility and crystallinity. Dihydrochlorides generally exhibit higher aqueous solubility but may require adjusted dosing .

Isoindolin-4-amine Dihydrochloride

- Applications : Used as a building block in synthesizing kinase inhibitors and antipsychotic agents. Its dihydrochloride form ensures stability in acidic formulations .

- Comparison : Unlike the fluorine-substituted target compound, the lack of electronegative groups in Isoindolin-4-amine dihydrochloride may reduce its affinity for polar binding pockets .

2-Methylindolin-1-amine Hydrochloride

- Applications : Intermediate in antidepressant drug synthesis (e.g., indapamide analogs). The methyl group enhances blood-brain barrier penetration .

- Comparison : The methyl substituent increases lipophilicity, which may contrast with the fluorine-mediated polarity of the target compound .

3-Fluoro-4-methylpyridin-2-amine Hydrochloride

- Applications : Explored in antiviral and anticancer research. Pyridine core offers metabolic stability compared to isoindoline .

Stability and Analytical Considerations

- Salt Stability: Dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) are more hygroscopic than monohydrochlorides, requiring stringent storage conditions .

- Spectroscopic Analysis : Fluorine’s strong electronegativity in 4-Fluoroisoindolin-2-amine hydrochloride would produce distinct NMR shifts (e.g., ¹⁹F NMR) compared to chlorine or methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.